molecular formula C13H11ClN2O3S B10972371 4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide

4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide

Cat. No.: B10972371
M. Wt: 310.76 g/mol
InChI Key: RXPSMTBOIWECGC-UHFFFAOYSA-N
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Description

4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfonamide group attached to a benzamide structure, with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-aminobenzamide in a suitable solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-chlorobenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(3-Chlorophenyl)sulfonyl]amino}methyl-N-(4-methylphenyl)benzamide
  • **4-{[(3-Chlorophenyl)sulfonyl]amino}methyl-N-(4-methoxyphenyl)benzamide
  • **4-{[(3-Chlorophenyl)sulfonyl]amino}methyl-N-(2-methoxyphenyl)benzamide

Uniqueness

4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both sulfonamide and benzamide functional groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C13H11ClN2O3S/c14-10-2-1-3-12(8-10)20(18,19)16-11-6-4-9(5-7-11)13(15)17/h1-8,16H,(H2,15,17)

InChI Key

RXPSMTBOIWECGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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